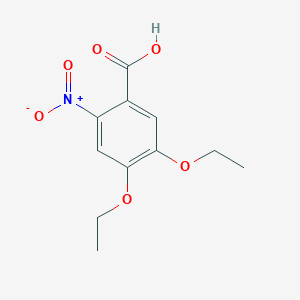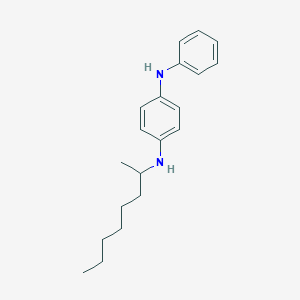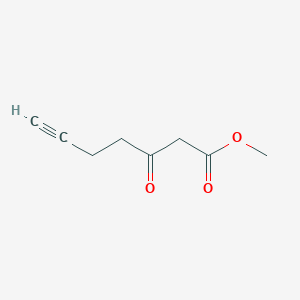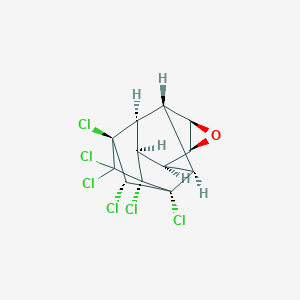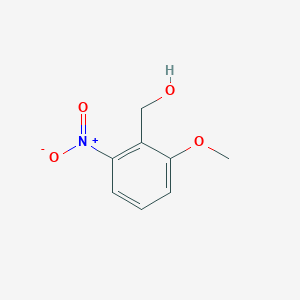
(2-Methoxy-6-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methoxy-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol .
Synthesis Analysis
The synthesis of “(2-Methoxy-6-nitrophenyl)methanol” derivatives has been reported in the literature . These compounds have been synthesized as part of a study on inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-6-nitrophenyl)methanol” consists of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, with a methanol group (-CH2OH) also attached to the phenyl ring .
Physical And Chemical Properties Analysis
The predicted density of “(2-Methoxy-6-nitrophenyl)methanol” is 1.316±0.06 g/cm3, and its predicted boiling point is 327.3±27.0 °C .
科学的研究の応用
Synthesis of Complex Molecules
Compounds like "(2-Methoxy-6-nitrophenyl)methanol" serve as intermediates in the synthesis of various complex molecules. For example, the synthesis of dihydropyridine derivatives, which are important for their biological activities, often involves modified synthetic procedures under specific conditions to improve yield and selectivity. The use of methanol as a solvent under controlled temperatures is a common practice in these syntheses, demonstrating the compound's utility in facilitating chemical reactions and enhancing product yields (Li Ruo-qi, 2008).
Chemosensors for Metal Ions
Significant research has been dedicated to developing chemosensors that can detect metal ions with high selectivity and sensitivity. Compounds structurally related to "(2-Methoxy-6-nitrophenyl)methanol" have been used to create novel fluorescent and colorimetric chemosensors. These sensors can detect metal ions, such as Al3+, in various mediums, including methanol. This application is crucial for environmental monitoring, where the detection of metal ions in water samples can help assess pollution levels and water safety (A. K. Manna, S. Chowdhury, G. Patra, 2020).
Crystallographic Studies
Crystallographic studies of compounds containing the "(2-Methoxy-6-nitrophenyl)methanol" moiety or its derivatives are essential for understanding the molecular structure and potential applications in medicinal chemistry. For instance, methanol disolvates of certain compounds have been explored for their potential as PET radiotracers in diagnosing Alzheimer’s disease. These studies highlight the importance of understanding the structural properties of these compounds to exploit their full potential in scientific research and diagnostic applications (A. Altomare et al., 2014).
Catalysis and Organic Reactions
The role of related compounds in catalysis and as reagents in organic reactions is another significant area of application. These compounds often participate in complex formation, facilitating various organic transformations, including methanolysis, transesterification, and cyclization reactions. The interaction with metal ions or other catalysts in methanol can lead to significant enhancements in reaction rates, showcasing the compounds' versatility in synthetic organic chemistry (J. S. Tsang, A. A. Neverov, R. S. Brown, 2003).
将来の方向性
特性
IUPAC Name |
(2-methoxy-6-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBQOGLGGKPTMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301236 |
Source


|
| Record name | 2-Methoxy-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-6-nitrophenyl)methanol | |
CAS RN |
19689-87-3 |
Source


|
| Record name | 2-Methoxy-6-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19689-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

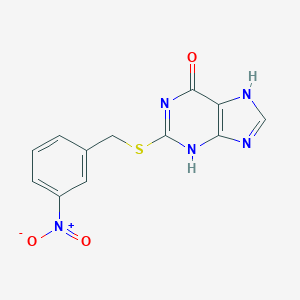
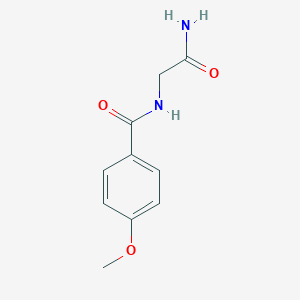
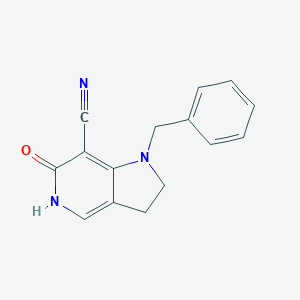

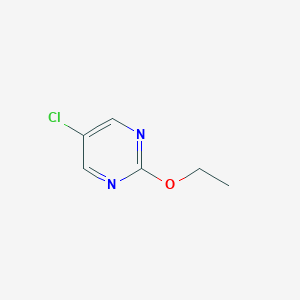
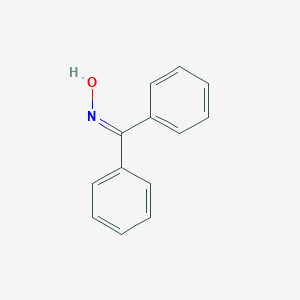
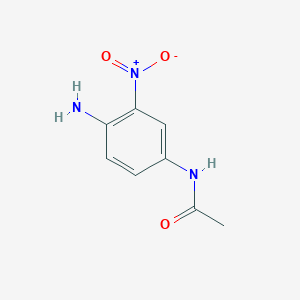
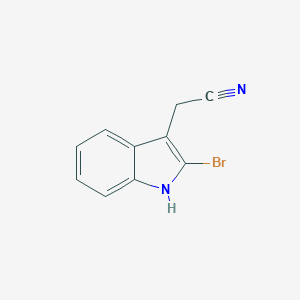
![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)

